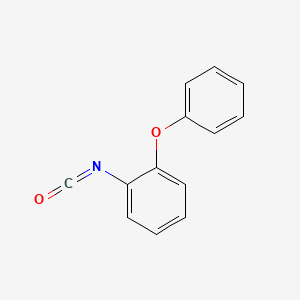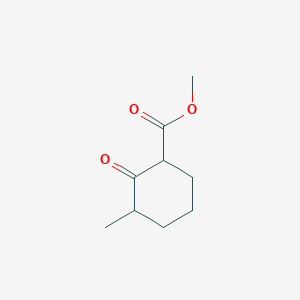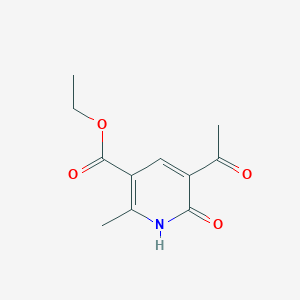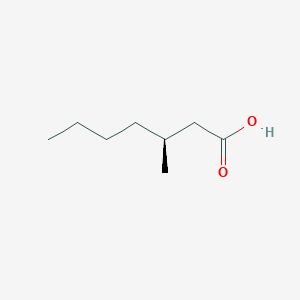
Methyl 10-(2-hexylcyclopropyl)decanoate
Übersicht
Beschreibung
Methyl 10-(2-hexylcyclopropyl)decanoate is a useful research compound. Its molecular formula is C20H38O2 and its molecular weight is 310.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characteristics
- Methyl 10-(2-hexylcyclopropyl)decanoate, a compound related to fatty acid methyl esters, has been synthesized and analyzed. The process involves the Wittig reaction and hydrogenation to produce the desired esters, characterized by techniques like gas chromatography-mass spectrometry (GC-MS) (Rojo & Perkins, 1989).
Applications in Biodiesel Research
- This compound's applications in biodiesel research are significant. Studies have focused on comparing the combustion characteristics of methyl decanoate with conventional diesel, revealing insights into biodiesel's combustion mechanisms, flame structures, and soot formation patterns (Su et al., 2018).
- Detailed chemical kinetic mechanisms have been developed for methyl decanoate, enhancing understanding of biodiesel oxidation processes. This research is pivotal for improving biodiesel combustion in engines (Herbinet, Pitz, & Westbrook, 2007).
Biotransformation and Industrial Applications
- Methyl decanoate is also studied in biotransformation processes, such as converting fatty acid methyl esters to dicarboxylic acids. This research has applications in industrial chemistry, especially in producing compounds like sebacic acid (Sugiharto et al., 2018).
- In chemical synthesis, the role of methyl decanoate in reactive distillation systems for producing fatty acid methyl esters (FAMEs) is investigated. This process is crucial for the large-scale production of compounds like MeDC, important in various chemical industries (Aqar, Rahmanian, & Mujtaba, 2017).
Additional Research Perspectives
- Other research areas include the study of methyl decanoate in combustion engines, providing insights into autoignition characteristics, ignition delay times, and combustion mechanisms (Wang et al., 2020).
- The compound's thermal decomposition has been analyzed in jet-stirred reactors, contributing to the understanding of its reactivity and the production of various chemical species (Herbinet et al., 2011).
Eigenschaften
IUPAC Name |
methyl 10-(2-hexylcyclopropyl)decanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-11-14-18-17-19(18)15-12-9-7-6-8-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASAQWANQLNRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC1CCCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione](/img/structure/B3146248.png)
![(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium](/img/structure/B3146252.png)


![5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine](/img/structure/B3146272.png)
![((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B3146293.png)

![2-[(2-Nitrophenyl)methoxy]benzoic acid](/img/structure/B3146308.png)

![1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B3146329.png)


